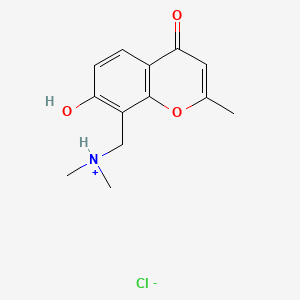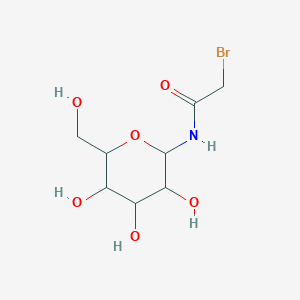
2-Bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST is a chemical compound with the molecular formula C8H14BrNO6 and a molar mass of 300.1 g/mol . It is a derivative of galactopyranose, a type of sugar, and is characterized by the presence of a bromoacetamido group. This compound is primarily used in experimental and research settings .
Preparation Methods
The synthesis of 1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST involves the introduction of a bromoacetamido group to the galactopyranose molecule. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and scale of production. Industrial production methods often involve cGMP (current Good Manufacturing Practice) standards to ensure high quality and consistency.
Chemical Reactions Analysis
1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and carbohydrate chemistry.
Biology: In studies involving glycosylation and carbohydrate-protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and signaling pathways. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST can be compared with other similar compounds, such as:
- 1-CHLOROACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE
- 1-IODOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE
- 1-FLUOROACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE
These compounds share similar structures but differ in the halogen atom attached to the acetamido group. The uniqueness of 1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST lies in its specific reactivity and applications, which are influenced by the presence of the bromo group.
Properties
CAS No. |
33758-19-9 |
|---|---|
Molecular Formula |
C8H14BrNO6 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
2-bromo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H14BrNO6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2H2,(H,10,12) |
InChI Key |
FBDRYZFAXBPZEB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


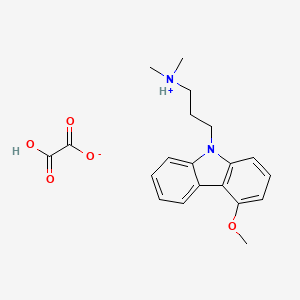
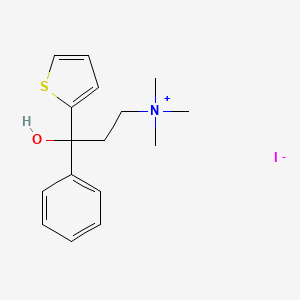
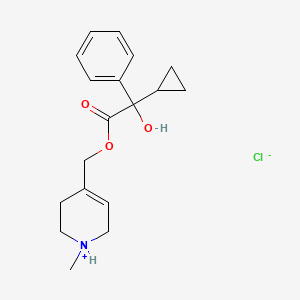
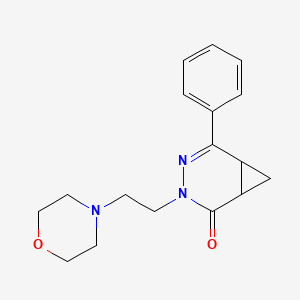
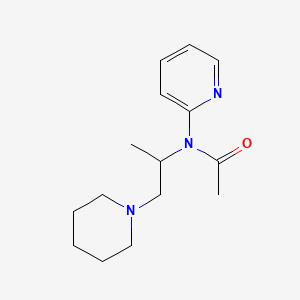
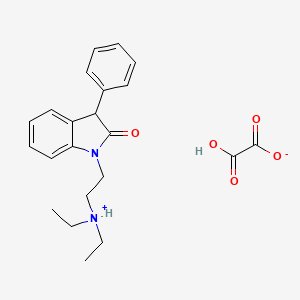
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
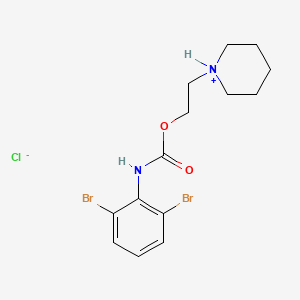
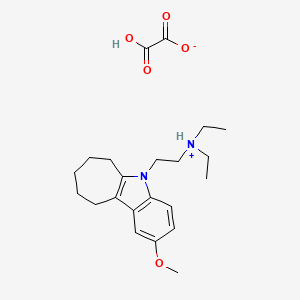
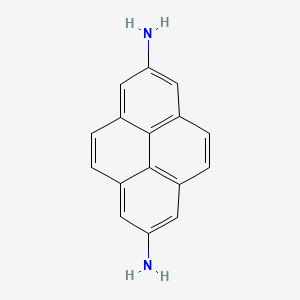
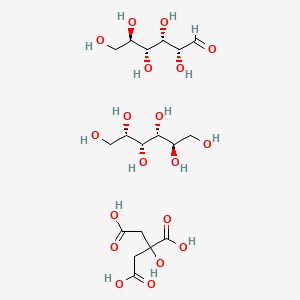
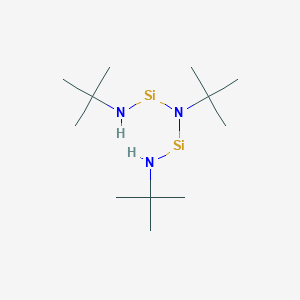
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
